![molecular formula C12H18O3S B7991132 3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol](/img/structure/B7991132.png)
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol is an organic compound with the molecular formula C12H18O3S and a molecular weight of 242.33 g/mol . This compound features a 1,3-dioxane ring, a thienyl group, and a propanol moiety, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxanes and 1,3-dioxolanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other methods include using orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of 1,3-dioxanes often employs similar methods but on a larger scale, utilizing efficient catalysts like zirconium tetrachloride (ZrCl4) for acetalization and in situ transacetalization of carbonyl compounds under mild conditions . The use of trialkyl orthoformate and catalytic tetrabutylammonium tribromide in absolute alcohol is also common for large-scale synthesis .
化学反応の分析
Types of Reactions
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: Using agents like KMnO4, OsO4, and CrO3/Py.
Reduction: Employing H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: Involving nucleophiles like RLi, RMgX, RCuLi, enolates, NH3, RNH2, and NaOCH3.
Electrophilic Addition: Using electrophiles such as RCOCl, RCHO, CH3I, and :CCl2.
Common Reagents and Conditions
Common reagents include strong acids like HClO4 in CH2Cl2 for oxidation, and bases like LDA, NEt3, Py, and t-BuOK for substitution reactions . The reaction conditions vary depending on the desired transformation, with some reactions requiring high temperatures or specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield lactones or related cleavage products, while reduction typically produces alcohols or hydrocarbons .
科学的研究の応用
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol involves its interaction with molecular targets and pathways. The 1,3-dioxane ring and thienyl group contribute to its reactivity and ability to form stable intermediates in various reactions . The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing cellular processes and biochemical pathways .
類似化合物との比較
Similar Compounds
1,3-Dioxane: A simpler analog without the thienyl and propanol groups.
1,3-Dioxolane: Similar structure but with a five-membered ring instead of a six-membered ring.
5-Methyl-2-thiophenecarboxaldehyde: Contains the thienyl group but lacks the dioxane and propanol moieties.
Uniqueness
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol is unique due to its combination of a 1,3-dioxane ring, a thienyl group, and a propanol moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
特性
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(5-methylthiophen-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-9-3-5-11(16-9)10(13)4-6-12-14-7-2-8-15-12/h3,5,10,12-13H,2,4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDRDNDCHLOAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CCC2OCCCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

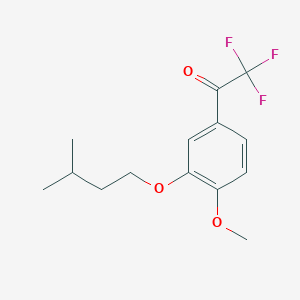
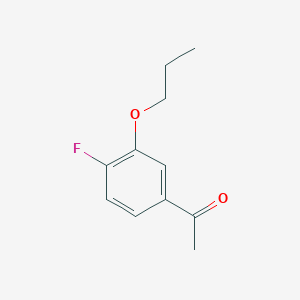
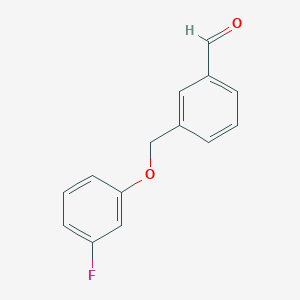
![4-Chloro-3-[2-(1,3-dioxan-2-yl)ethoxy]benzotrifluoride](/img/structure/B7991087.png)
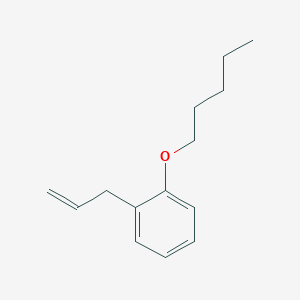
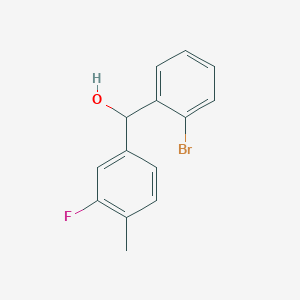

![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-2-methyl-2-propanol](/img/structure/B7991109.png)
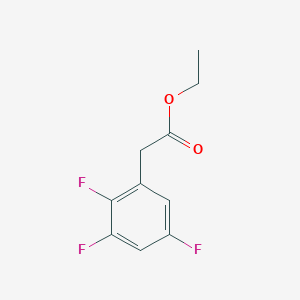
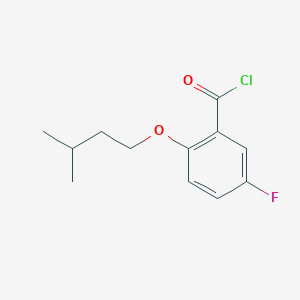

![5-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzaldehyde](/img/structure/B7991128.png)

